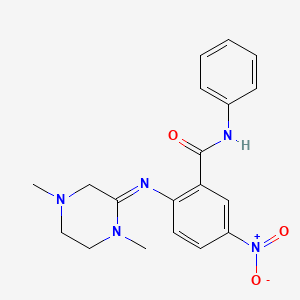

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML336 是一种新型抗病毒化合物,对委内瑞拉马脑炎病毒 (VEEV) 显示出显著的疗效。 该化合物是一种基于喹唑啉酮的抑制剂,靶向 VEEV 的非结构蛋白 2 (nsP2),这对于病毒 RNA 转录和复制至关重要 .

准备方法

合成路线和反应条件

ML336 的合成涉及多个步骤,从市售起始原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

工业生产方法

虽然 ML336 的具体工业生产方法尚未广泛报道,但一般方法将涉及扩大实验室合成工艺。 这将包括优化反应条件,使用更大的反应器,并确保符合安全和环境法规 .

化学反应分析

反应类型

ML336 经历了各种化学反应,包括:

氧化: 这种反应可以改变喹唑啉酮核心上的官能团。

还原: 这种反应可用于将硝基还原为胺。

取代: 这种反应可以在芳香环上引入不同的取代基.

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢气。

取代: 常用试剂包括卤素和亲核试剂.

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致形成具有不同官能团的喹唑啉酮衍生物 .

科学研究应用

Antiviral Activity

One of the most significant applications of ML336 is its role as a potent inhibitor of the Venezuelan equine encephalitis virus (VEEV). VEEV is a pathogenic alphavirus that poses a considerable threat to public health due to its potential use as a bioweapon.

Case Study: Inhibition of Venezuelan Equine Encephalitis Virus

- Objective : To evaluate the efficacy of ML336 against VEEV.

- Methodology : The compound was tested in vitro to determine its ability to inhibit viral replication.

- Results : ML336 exhibited significant antiviral activity, with IC50 values indicating strong inhibition of VEEV replication. The compound showed promise as a lead candidate for developing antiviral therapies against VEEV due to its unique mechanism of action and structural properties .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of ML336 have been pivotal in understanding how modifications to its chemical structure can enhance its biological activity.

Key Findings :

- Nitro Group Influence : The presence of the nitro group at the 5-position of the benzamide ring has been linked to increased potency against target viruses.

- Piperazine Ring Modifications : Variations in the piperazine moiety have shown to affect both solubility and bioavailability, making it a crucial component in optimizing the compound's pharmacological profile .

Potential Anticancer Properties

Emerging research suggests that ML336 may also possess anticancer properties, particularly through its interaction with specific cellular pathways involved in tumor growth.

Case Study: Anticancer Evaluation

- Objective : To assess the anticancer potential of ML336 against various cancer cell lines.

- Methodology : The compound was evaluated using standard cytotoxicity assays against human cancer cell lines.

- Results : Preliminary findings indicate that ML336 can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further studies are needed to elucidate its mechanisms and efficacy compared to existing treatments .

Chemical Synthesis and Optimization

The synthesis of ML336 has been optimized through various methodologies, enhancing yield and purity.

Synthesis Overview :

- The compound can be synthesized via a one-pot reaction involving readily available starting materials.

- Characterization techniques such as NMR and mass spectrometry have confirmed the identity and purity of synthesized products .

Data Tables

Below is a summary table highlighting key data related to the applications and findings associated with ML336:

作用机制

ML336 通过抑制 VEEV 的病毒 RNA 合成发挥其抗病毒作用。它专门针对非结构蛋白 2 (nsP2),这对于病毒 RNA 的转录和复制至关重要。 通过干扰病毒复制酶复合物,ML336 有效地降低了感染细胞中的病毒载量 .

相似化合物的比较

类似化合物

BDGR-4: 另一种靶向 VEEV 的抗病毒化合物。

E64d: 一种环氧琥珀酰前药,抑制 VEEV 的 nsP2 蛋白酶。

CA074 甲酯: 一种可逆的羟吲哚抑制剂,靶向 nsP2 蛋白酶.

ML336 的独特性

ML336 在其针对 VEEV 的高特异性和效力方面是独特的。与其他化合物不同,ML336 对其他 alpha 病毒(如基孔肯雅病毒)没有可测量的活性。 它能够抑制正链和负链 RNA 合成而不影响宿主 RNA 产生,使其成为进一步开发的有希望的候选者 .

生物活性

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-N-phenylbenzamide, also known as ML336, is a compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into its synthesis, biological activity, and relevant case studies that highlight its efficacy against various viral infections.

Synthesis

The synthesis of ML336 involves the reaction of 5-nitro-N-phenylbenzamide with 1,4-dimethylpiperazine. The process typically includes several steps of purification and characterization to ensure the desired product is obtained with high purity and yield.

Antiviral Properties

ML336 has been studied for its antiviral properties against several viruses, including the Venezuelan equine encephalitis virus (VEEV) and enterovirus 71 (EV71).

- Venezuelan Equine Encephalitis Virus (VEEV) :

-

Enterovirus 71 (EV71) :

- In studies evaluating antiviral activity against EV71, ML336 showed low micromolar IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM, indicating its potential as a lead compound for developing anti-EV71 drugs .

- The selectivity index (SI) values for ML336 were also favorable compared to existing antiviral agents like pirodavir, suggesting a promising therapeutic window .

The mechanism by which ML336 exerts its antiviral effects appears to involve interference with viral nonstructural proteins and modulation of host immune responses. Specifically, it has been shown to inhibit MyD88-dependent signaling pathways that are often upregulated during viral infections . This inhibition may enhance interferon production, thereby improving antiviral responses in infected cells.

Case Studies

属性

IUPAC Name |

2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAMTBFFNOHDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。